molecular formula C12H16N2O2 B14353568 N-(2-Acetamidoethyl)-3-methylbenzamide CAS No. 96549-92-7

N-(2-Acetamidoethyl)-3-methylbenzamide

Cat. No.: B14353568
CAS No.: 96549-92-7
M. Wt: 220.27 g/mol
InChI Key: VULYSBWJRQIHQM-UHFFFAOYSA-N
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Description

N-(2-Acetamidoethyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 2-acetamidoethylamine moiety via an amide bond. The acetamidoethyl group introduces hydrogen-bonding capabilities, which may influence solubility, stability, and intermolecular interactions .

Properties

CAS No.

96549-92-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(2-acetamidoethyl)-3-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-9-4-3-5-11(8-9)12(16)14-7-6-13-10(2)15/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

VULYSBWJRQIHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetamidoethyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzoic acid with N-(2-aminoethyl)acetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-Acetamidoethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Compound Name Substituents on Amide Nitrogen Aromatic Substitution Molecular Weight (g/mol) Key Applications/Properties Reference
N-(2-Acetamidoethyl)-3-methylbenzamide 2-Acetamidoethyl 3-Methyl 234.3 (calculated) Hypothesized catalytic/biological roles
DEET (N,N-Diethyl-3-methylbenzamide) Diethyl 3-Methyl 191.27 Topical insect repellent
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl 3-Methyl 237.3 N,O-bidentate directing group in C–H functionalization
N-(3-Acetylphenyl)-3-methylbenzamide 3-Acetylphenyl 3-Methyl 253.3 Intermediate in organic synthesis
N-(3-Cyano-5-phenylfuran-2-yl)-3-methylbenzamide 3-Cyano-5-phenylfuran-2-yl 3-Methyl 302.3 Antimicrobial/anticancer research

Key Observations:

DEET’s high volatility and skin permeability stem from its nonpolar substituents, whereas the acetamidoethyl group may improve water solubility . The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables chelation with transition metals (e.g., Pd, Co), facilitating C–H bond activation.

Synthetic Efficiency :

  • Acid chlorides (e.g., 3-methylbenzoyl chloride) are preferred over carboxylic acids for amide bond formation, yielding higher efficiency (62% vs. 11% for the hydroxy-dimethylethyl analog) .
  • For acetamidoethyl derivatives, TPAP (tetrapropylammonium perruthenate)-mediated oxidation and carbodiimide coupling are viable methods, as demonstrated in related syntheses .

Spectroscopic Characterization :

  • 1H NMR : DEET exhibits characteristic peaks for diethyl groups (δ 1.2–1.4 ppm), while acetamidoethyl derivatives show signals for acetamide protons (δ ~2.0 ppm) and ethylenic protons (δ 3.3–3.6 ppm) .
  • X-ray crystallography confirmed the planar amide bond and intermolecular hydrogen bonding in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a feature likely shared with the acetamidoethyl variant .

Table 2: Functional Comparison of Selected Compounds

Compound Name Biological/Catalytic Activity Mechanism/Interaction Reference
DEET Insect repellent Disrupts insect olfactory receptors; rapid skin absorption
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Transition-metal catalysis (C–H functionalization) Forms 5-membered chelates with Pd/Co, stabilizing intermediates
N-(3-Cyano-5-phenylfuran-2-yl)-3-methylbenzamide Antimicrobial/anticancer activity Targets microbial cell membranes or oncogenic pathways
This compound (hypothesized) Potential enzyme inhibition or drug delivery Acetamidoethyl side chain may interact with biomacromolecules

Key Insights:

  • DEET’s Safety Profile : Despite its efficacy, DEET’s neurotoxicity at high doses underscores the need for safer analogs. The acetamidoethyl group’s reduced lipophilicity may mitigate systemic absorption .
  • Catalytic Utility : The hydroxy-dimethylethyl derivative’s success in C–H activation highlights the importance of coordinating groups. The acetamidoethyl variant may require additional functionalization (e.g., hydroxylation) to achieve similar reactivity .

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